Product packaging for Cyclohexylmethyl diphenyl phosphate(Cat. No.:CAS No. 33026-78-7)

Cyclohexylmethyl diphenyl phosphate

Cat. No.: B2855400
CAS No.: 33026-78-7
M. Wt: 346.363
InChI Key: ZQOLXWZXEBLBRB-UHFFFAOYSA-N
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Description

Cyclohexylmethyl diphenyl phosphate (CAS 33026-78-7) is an organophosphate ester (OPE) with the molecular formula C₁₉H₂₃O₄P and a molecular weight of 346.36 g/mol . As a member of the OPE family, this compound is primarily investigated for its applications as a flame retardant and plasticizer, serving as a replacement for polybrominated diphenyl ethers (PBDEs) in various polymers and consumer products . Its research value is significant in the fields of materials science and environmental chemistry, particularly in studying the environmental fate, transport, and ecological impact of emerging OPEs. Organophosphate esters like this one are often not covalently bonded to polymers, leading to their potential leaching into the environment . Once released, they can undergo transformation, with diphenyl phosphate (DPhP) being a major environmental degradation product and metabolite of several aryl phosphate esters . Recent toxicological studies on structurally similar OPEs, such as 2-ethylhexyl diphenyl phosphate (EHDPHP), have revealed mechanisms of action that include disrupting the dopamine neural reward system by inhibiting the dopamine receptor D2 (DRD2), which can lead to abnormal feeding behavior and obesity in model organisms . This suggests potential neurological and metabolic endpoints for investigation. Research into the atmospheric fate of related compounds shows that oxidation initiated by hydroxyl radicals (·OH) and ozone (O₃) are key degradation pathways, with mineral aerosols like titanium dioxide (TiO₂) potentially influencing the reaction kinetics and ecological risk of the transformation products . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23O4P B2855400 Cyclohexylmethyl diphenyl phosphate CAS No. 33026-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylmethyl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O4P/c20-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOLXWZXEBLBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying CHMDPP in environmental matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are optimal for detecting organophosphate esters (OPEs) like CHMDPP. For isomer differentiation, pair these with high-resolution mass spectrometry (HRMS). Sample preparation should include solid-phase extraction (SPE) to isolate OPEs from complex matrices. Validation should follow EPA Method 1694 guidelines, with surrogate standards (e.g., deuterated triphenyl phosphate) to account for matrix effects .

Q. How do physicochemical properties (e.g., log Kow) of CHMDPP influence its environmental distribution?

  • Methodological Answer : Analogous OPEs like tertbutylphenyl diphenyl phosphate exhibit log Kow values of 5.12 (measured) and 6.61 (estimated), indicating high lipophilicity and potential for bioaccumulation . For CHMDPP, computational tools (e.g., EPI Suite™) can estimate log Kow, but experimental validation via shake-flask methods (OECD 107) is critical. High log Kow (>5) suggests adsorption to organic matter in sediments, requiring soil/water partitioning studies under varied pH and salinity .

Q. What are the primary metabolic pathways of CHMDPP in mammalian systems?

  • Methodological Answer : While CHMDPP-specific data are limited, diphenyl phosphate (DPHP)—a common OPE metabolite—undergoes hepatic CYP450-mediated oxidation and glucuronidation. For CHMDPP, in vitro assays using human liver microsomes or HepG2 cells can identify phase I/II metabolites. High-resolution metabolomics (e.g., Q-TOF) coupled with stable isotope tracing is recommended to track metabolic fate .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported toxicity endpoints for CHMDPP and related OPEs?

  • Methodological Answer : Contradictions in toxicity data (e.g., EC50 variations) often stem from isomer mixtures or impurity interference. For CHMDPP, use purified standards (≥98% purity) and orthogonal characterization (NMR, XRD) to confirm structure. Dose-response studies should adhere to OECD 210 (fish embryo toxicity) or OECD 455 (transactivation assays for endocrine disruption). Cross-validate findings with structurally similar OPEs like cresyl diphenyl phosphate (log Kow: 5.12) .

Q. What experimental strategies mitigate matrix effects when quantifying CHMDPP in biological samples?

  • Methodological Answer : Biological matrices (e.g., urine, serum) require enzymatic digestion (β-glucuronidase) to liberate conjugated metabolites. Combine SPE with molecularly imprinted polymers (MIPs) for selective extraction. Quantify CHMDPP via isotope dilution (e.g., ¹³C-labeled DPHP) to correct for ion suppression in MS. For tissue samples, accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) maximizes recovery .

Q. How does substituent alkyl/aryl composition in OPEs modulate their ecological risk profiles?

  • Methodological Answer : Compare CHMDPP with tertbutylphenyl, isodecyl, and cresyl diphenyl phosphates. Structural variations alter log Kow (e.g., 5.12–7.4) and degradation half-lives (hydrolysis vs. photolysis). Use quantitative structure-activity relationship (QSAR) models to predict CHMDPP’s aquatic toxicity (e.g., EC50 for Daphnia magna). Field studies should monitor CHMDPP in wastewater effluents and apply probabilistic risk assessment (e.g., hazard quotient >1 indicates high risk) .

Data Contradiction Analysis

Q. Why do measured and estimated log Kow values for CHMDPP analogs vary significantly?

  • Methodological Answer : Discrepancies arise from isomer complexity (e.g., tertbutylphenyl diphenyl phosphate has multiple substituent positions) and estimation tool biases. For CHMDPP, experimentally determine log Kow via OECD 117 (HPLC method) using a C18 column and isocratic elution. Compare with EPI Suite™ and SPARC predictions to identify computational limitations. Note that commercial mixtures (e.g., Phosflex 71B) report averaged values (log Kow = 4.86), obscuting individual isomer contributions .

Experimental Design Considerations

Q. What factors are critical when designing CHMDPP degradation studies in aquatic systems?

  • Methodological Answer : Assess hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-Vis irradiation, λ >290 nm) pathways. Use LC-MS to track degradation products (e.g., diphenyl phosphate). Include humic acid (10–50 mg/L) to simulate dissolved organic matter effects. For advanced oxidation processes (AOPs), quantify hydroxyl radical exposure via probe compounds (e.g., nitrobenzene) .

Regulatory and Risk Assessment

Q. How can CHMDPP be prioritized in regulatory frameworks for flame retardants?

  • Methodological Answer : Apply the European Union’s PBT (persistence, bioaccumulation, toxicity) criteria:

  • Persistence : Calculate soil/aqueous half-lives using OECD 307/308 studies.
  • Bioaccumulation : Measure bioconcentration factors (BCF) in fish (OECD 305).
  • Toxicity : Use in vitro assays (e.g., ER/AR binding) and in vivo endpoints (e.g., LOEC for algae).
    Existing data on triphenyl phosphate (TPHP) and resorcinol bis(diphenyl phosphate) (RDP) provide regulatory benchmarks .

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